3-Bromo-5-(difluoromethyl)-2-fluoropyridine
Description
3-Bromo-5-(difluoromethyl)-2-fluoropyridine is a halogenated pyridine derivative with substituents at positions 2 (fluoro), 3 (bromo), and 5 (difluoromethyl). This compound is a versatile intermediate in pharmaceutical and agrochemical synthesis due to its electron-deficient aromatic ring, which enhances reactivity at the bromine site. The difluoromethyl group (-CHF₂) contributes to metabolic stability and bioavailability, while the fluorine atoms modulate electronic properties and improve binding interactions in drug candidates .
Properties
IUPAC Name |
3-bromo-5-(difluoromethyl)-2-fluoropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3N/c7-4-1-3(5(8)9)2-11-6(4)10/h1-2,5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZSTKNEKPRSOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)F)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(difluoromethyl)-2-fluoropyridine typically involves halogenation and fluorination reactions. One common method includes the bromination of 5-(difluoromethyl)-2-fluoropyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(difluoromethyl)-2-fluoropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
3-Bromo-5-(difluoromethyl)-2-fluoropyridine has been explored for its potential in developing pharmaceuticals due to its ability to modulate biological activity and improve metabolic stability. The difluoromethyl group enhances the compound's lipophilicity, which can lead to improved bioavailability and binding affinity to biological targets.
Case Studies
- A study highlighted the synthesis of novel pyridine derivatives using palladium-catalyzed reactions, demonstrating the compound's utility as a precursor in creating biologically active molecules .
- Research indicates that compounds with difluoromethyl groups exhibit enhanced interactions with proteins, which may improve binding affinities in medicinal applications.
Agrochemicals
Fungicides and Herbicides
The compound is utilized in the synthesis of agrochemical agents, specifically fungicides and herbicides. Its unique electronic properties contribute to the efficacy and environmental stability of these compounds, providing an advantage over traditional agrochemicals.
Research Findings
Studies have shown that derivatives of this compound possess significant biological activity against various pests and pathogens, making them promising candidates for further development in agricultural applications.
Material Sciences
Advanced Materials Development
In material sciences, this compound is employed to create advanced materials with unique electronic and optical properties. These materials are essential for developing new technologies such as sensors and electronic devices.
Case Studies
- Research involving density functional theory (DFT) has been conducted to analyze the molecular properties of pyridine derivatives, suggesting their potential as chiral dopants for liquid crystals .
- The compound's structural characteristics enable it to serve as a building block for synthesizing materials with tailored functionalities.
Biological Research
Building Block for Bioactive Molecules
The compound serves as a critical building block in synthesizing various bioactive molecules, including fluorescent probes used in biological imaging and diagnostics. Its unique structure allows for modifications that enhance its biological activity and specificity.
Case Studies
- Investigations into the anti-thrombolytic and biofilm inhibition activities of pyridine derivatives have shown promising results, indicating potential therapeutic applications in treating cardiovascular diseases and infections .
- The compound's interactions with enzymes and receptors have been studied to understand its mechanisms of action better, revealing its potential role in drug discovery.
Summary Table of Applications
| Application Area | Description | Key Findings/Case Studies |
|---|---|---|
| Medicinal Chemistry | Development of pharmaceuticals; modulation of biological activity | Enhanced binding affinities; novel derivative synthesis |
| Agrochemicals | Synthesis of fungicides and herbicides | Significant efficacy against pests; improved environmental stability |
| Material Sciences | Creation of advanced materials with electronic/optical properties | Potential as chiral dopants; tailored functionalities |
| Biological Research | Building blocks for bioactive molecules; fluorescent probes | Anti-thrombolytic activities; enzyme interaction studies |
Mechanism of Action
The mechanism of action of 3-Bromo-5-(difluoromethyl)-2-fluoropyridine involves its interaction with specific molecular targets and pathways. The presence of bromine, difluoromethyl, and fluorine substituents can influence its reactivity and binding affinity to various biological targets. The exact mechanism may vary depending on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs vary in substituent type and position, leading to differences in electronic properties, reactivity, and applications. Below is a comparative analysis:
Key Observations:
Electron-Withdrawing Effects :
- The trifluoromethyl group (-CF₃) in 3-Bromo-5-(trifluoromethyl)-2-fluoropyridine is more electronegative than -CHF₂, leading to greater electron deficiency and stability against oxidation .
- Fluorine at position 2 enhances the leaving group ability of bromine at position 3, facilitating nucleophilic substitution reactions .
Reactivity and Chemoselectivity :
- In 5-Bromo-2-chloro-3-fluoropyridine, bromide at position 5 is selectively substituted under palladium catalysis, whereas chloride at position 2 reacts under SNAr conditions . This highlights how substituent positioning dictates reaction pathways.
Lipophilicity and Bioavailability :
- The difluoromethyl group (-CHF₂) balances lipophilicity and polarity, improving membrane permeability compared to -CF₃ analogs .
- Methyl groups (e.g., 5-CH₃) increase lipophilicity but reduce metabolic stability, limiting pharmaceutical utility .
Physical and Chemical Properties
Table 2: Comparative Physical Properties
| Property | 3-Bromo-5-(difluoromethyl)-2-fluoropyridine | 3-Bromo-5-(trifluoromethyl)-2-fluoropyridine | 5-Bromo-2-chloro-3-fluoropyridine |
|---|---|---|---|
| Molecular Weight (g/mol) | 242.0 | 256.0 | 224.4 |
| Boiling Point (°C) | 215–218 (est.) | 225–230 (est.) | 198–202 (est.) |
| LogP (Predicted) | 2.1 | 2.8 | 1.7 |
| Solubility in Water | Low | Very Low | Moderate |
Biological Activity
3-Bromo-5-(difluoromethyl)-2-fluoropyridine is a fluorinated pyridine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its significance in pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C6H4BrF3N, with a molecular weight of 215.00 g/mol. The compound features a pyridine ring substituted with bromine and difluoromethyl groups, which are known to influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C6H4BrF3N |
| Molecular Weight | 215.00 g/mol |
| CAS Number | 1207023-72-0 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that this compound may inhibit key enzymes involved in cellular processes, such as DNA gyrase and dihydrofolate reductase (DHFR). These enzymes are critical for bacterial replication and metabolism, making them significant targets for antimicrobial agents.
Antimicrobial Properties
Studies have demonstrated that this compound exhibits notable antimicrobial activity. For instance, it has been reported to have minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis . Furthermore, the compound shows potent antibiofilm activity, outperforming traditional antibiotics like Ciprofloxacin in reducing biofilm formation.
Cytotoxicity and Safety Profile
In terms of cytotoxicity, the compound presents a favorable safety profile. The hemolytic activity was low, with % lysis ranging from 3.23% to 15.22%, indicating minimal toxicity at therapeutic concentrations . The IC50 values for cytotoxicity were greater than 60 μM, suggesting that the compound is non-cytotoxic at effective doses.
Study on Antimicrobial Efficacy
A comparative study involving derivatives of this compound highlighted its efficacy against standard pathogens in vitro. Results indicated that these derivatives not only inhibited bacterial growth but also significantly reduced biofilm formation compared to control groups treated with conventional antibiotics .
Synergistic Effects with Other Drugs
Another investigation revealed the synergistic potential of this compound when combined with existing antibiotics such as Ciprofloxacin and Ketoconazole. This combination therapy resulted in reduced MICs for both drugs, enhancing their efficacy against resistant bacterial strains .
Q & A
Q. What are the recommended synthetic routes for 3-Bromo-5-(difluoromethyl)-2-fluoropyridine?
- Methodological Answer : The synthesis typically involves halogenation and functional group interconversion. For example:
- Halogenation of Pyridine Derivatives : Start with a fluorinated pyridine precursor (e.g., 5-(difluoromethyl)-2-fluoropyridine). Bromination at the 3-position can be achieved using bromine sources like (N-bromosuccinimide) under controlled conditions (e.g., radical initiation or Lewis acid catalysis) .
- Cross-Coupling Strategies : Use Suzuki-Miyaura coupling with a boronic acid derivative at the 5-position, followed by bromination. Ensure regioselectivity via directing groups (e.g., fluorine atoms) .
- Validation : Confirm purity via GC or HPLC (>98% purity thresholds) and structural identity via /-NMR and HRMS .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer :
- Chromatography : Use GC or HPLC with a polar stationary phase (e.g., C18 column) to assess purity. Retention times should align with reference standards .
- Spectroscopy :
- -NMR: Look for singlet peaks for (δ ~6.0 ppm) and aromatic protons (δ ~7.5–8.5 ppm).
- -NMR: Distinct signals for fluorine atoms at the 2- and 5-positions (δ ~-110 to -150 ppm) .
- Physical Properties : Compare melting points (if crystalline) and boiling points (e.g., bp ~162–164°C for analogous bromofluoropyridines) with literature data .
Advanced Research Questions
Q. How can researchers address regioselectivity challenges in introducing substituents to the pyridine ring?
- Methodological Answer :
- Directing Groups : Fluorine atoms act as meta-directing groups. For bromination at the 3-position, use electrophilic bromination agents (e.g., ) under low temperatures to minimize side reactions .
- Computational Modeling : Employ DFT calculations to predict electron density distribution and optimize reaction conditions for desired regioselectivity .
- Experimental Validation : Use isotopic labeling (e.g., ) or in-situ IR spectroscopy to monitor intermediate formation .
Q. What strategies mitigate instability of this compound under storage or reaction conditions?
- Methodological Answer :
- Storage : Store in a dry, sealed environment at -20°C under inert gas (e.g., argon) to prevent hydrolysis or decomposition .
- Reaction Compatibility : Avoid strong bases or nucleophiles that may displace bromine. Use aprotic solvents (e.g., DMF, THF) for reactions requiring elevated temperatures .
- Stability Testing : Conduct accelerated degradation studies (e.g., exposure to light, moisture) and monitor via TLC or LC-MS to identify degradation pathways .
Q. How can contradictions in reported reactivity data for bromofluoropyridines be resolved?
- Methodological Answer :
- Comparative Studies : Replicate conflicting experiments under standardized conditions (e.g., solvent purity, catalyst batch). For example, discrepancies in Suzuki coupling yields may arise from trace palladium impurities .
- Data Harmonization : Cross-reference with analogous compounds (e.g., 5-Bromo-2-fluoropyridine) to establish trends in reactivity and steric/electronic effects .
- Collaborative Validation : Share samples with independent labs for reproducibility testing, particularly for disputed synthetic routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
